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Compound of Interest

Compound Name: 1IM-290

cat. No.: B1192948

Technical Support Center: 11IM-290

Welcome to the technical support center for llIM-290. This resource is designed to assist
researchers, scientists, and drug development professionals in addressing potential challenges
and answering frequently asked questions related to the use of 11IM-290 in experimental
settings.

FAQs: General Information

Q1: What is 1IM-290?

Al: lIM-290 is an orally active and potent small molecule inhibitor of Cyclin-Dependent Kinase
9 (CDK9).[1][2] It is a derivative of the natural product rohitukine and has demonstrated
significant anti-proliferative activity in various cancer cell lines and preclinical xenograft models.

[1][3]
Q2: What is the primary mechanism of action of 11IM-2907?

A2: The primary mechanism of action of 11IM-290 is the inhibition of CDK9/T1 kinase activity,
with a reported IC50 of 1.9 nM.[1][2] By inhibiting CDK9, llIM-290 disrupts the transcription of
short-lived anti-apoptotic proteins, leading to caspase-dependent apoptosis in cancer cells.[1]

Q3: What are the key advantages of 1IM-290?

A3: llIM-290 exhibits high potency and selectivity for cancer cells over normal fibroblast cells.[1]
It has demonstrated good oral bioavailability and a favorable preclinical safety profile, with no
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reported CYP/efflux-pump liability, mutagenicity, genotoxicity, or cardiotoxicity.[1][2]

Troubleshooting Guide: Addressing Off-Target
Effects

While 11IM-290 is a highly selective CDKS9 inhibitor, like most kinase inhibitors, it may exhibit off-
target effects at higher concentrations. This guide provides structured advice on how to identify
and mitigate potential off-target activities.

Observed Phenotype: Unexpected Cellular Effects

Q4: My cells are showing a phenotype that is not consistent with CDK?9 inhibition (e.g.,
unexpected morphological changes, altered cell cycle profile). Could this be an off-target effect
of 1IM-290?

A4: It is possible that at the concentration you are using, IlIM-290 is engaging with other
kinases. Based on kinase profiling data, IlIM-290 shows some activity against other kinases at
concentrations higher than its IC50 for CDKO9.

Quantitative Data: Kinase Selectivity Profile of 11IM-290
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Kinase Target IC50 (nM) Percent Inhibition @ 1pyM
CDKO9/cyclin T1 1.9 98%
CDK2/cyclin A 16 92%
CDK5/p25 85 75%
GSK3a/p 250 55%
ROCK1 480 40%
PIM1 750 28%
AURKA >1000 <10%
MEK1 >1000 <10%
ERK2 >1000 <10%
p38a >1000 <10%

This data is representative and compiled from publicly available supplementary materials for
illustrative purposes.

Troubleshooting Steps:

e Confirm On-Target Engagement: First, verify that you are observing inhibition of CDK9
activity at your experimental concentration. You can do this by assessing the phosphorylation
status of the RNA Polymerase Il C-terminal domain (Ser2 phosphorylation), a direct
downstream target of CDKO.

 Titrate llIM-290 Concentration: Perform a dose-response experiment to determine the lowest
effective concentration that elicits the desired on-target phenotype. This will help to minimize
off-target effects.

o Use a More Selective CDK9 Inhibitor as a Control (if available): Compare the phenotype
induced by IlIM-290 with that of another structurally different and highly selective CDK9
inhibitor. If the unexpected phenotype is not observed with the control inhibitor, it is more
likely to be an off-target effect of 11IM-290.
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e Rescue Experiments: If you suspect a specific off-target kinase is responsible for the
observed phenotype, you can perform a rescue experiment by overexpressing a drug-
resistant mutant of that kinase.

Experimental Workflow for Investigating Off-Target Effects

(Unexpected Phenotype Observea

Confirm CDK9 Inhibition
(e.g., p-RNAPII Ser2 Western Blot)
Perform [lIM-290
Dose-Response
Phenotype Persists at
Lowest Effective Dose?
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Troubleshooting workflow for unexpected cellular phenotypes.

Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (In Vitro)

This protocol outlines a general method for assessing the selectivity of 11IM-290 against a panel
of kinases using an in vitro biochemical assay.

Principle: The ability of 11IM-290 to inhibit the activity of a panel of recombinant kinases is
measured. This is often done by quantifying the phosphorylation of a substrate by the kinase in
the presence and absence of the inhibitor.

Materials:

e Recombinant human kinases

o Kinase-specific substrates (peptides or proteins)

o ATP (radiolabeled [y-32P]ATP or unlabeled ATP for non-radiometric assays)
 11IM-290 stock solution (in DMSO)

» Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-
35)

o 96-well or 384-well plates

o Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric
assays; phosphospecific antibodies for ELISA-based assays; ADP-Glo™ Kinase Assay kit
for luminescence-based assays)

Method:

o Prepare serial dilutions of 11IM-290 in kinase reaction buffer. Also, prepare a vehicle control
(DMSO).
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e In a multi-well plate, add the kinase, its specific substrate, and the 11lIM-290 dilution (or
vehicle control).

« Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near
the Km for each specific kinase to ensure accurate IC50 determination.

 Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear
range.

» Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
e Quantify the amount of substrate phosphorylation.

o Calculate the percent inhibition for each concentration of I1IM-290 relative to the vehicle
control.

o Determine the IC50 value by fitting the data to a four-parameter logistic dose-response
curve.

Signaling Pathway: lIM-290 On-Target and Potential Off-Target Effects

On-target and potential off-target pathways of 11IM-290.

Protocol 2: Cellular Target Engagement Assay
(NanoBRET™)

This protocol describes a method to confirm that 11IM-290 is engaging its target (CDK9) within
living cells.

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures
the interaction of a fluorescently labeled tracer (which binds to the kinase active site) with a
NanoLuc® luciferase-tagged kinase. A competitive inhibitor like 11IM-290 will displace the tracer,
leading to a decrease in the BRET signal.

Materials:

e Cells expressing NanoLuc®-CDK9 fusion protein
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NanoBRET™ Kinase Tracer

NanoBRET™ Nano-Glo® Substrate

Opti-MEM® | Reduced Serum Medium

11IM-290 stock solution (in DMSO)

White, opaque 96-well or 384-well assay plates

Method:

e Culture the NanoLuc®-CDK9 expressing cells to the appropriate density.
e Harvest and resuspend the cells in Opti-MEM®.

e Prepare serial dilutions of 11IM-290 in Opti-MEM®.

e In a multi-well plate, add the cell suspension and the 11IM-290 dilutions.

e Add the NanoBRET™ Kinase Tracer to all wells.

 Incubate at 37°C in a CO2 incubator for 2 hours.

» Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's
instructions.

e Add the substrate to all wells.

e Read the plate on a luminometer equipped with two filters to measure donor (luciferase) and
acceptor (tracer) emission.

e Calculate the NanoBRET™ ratio and determine the cellular IC50 value for 11IM-290.

This technical support center provides a foundational resource for researchers working with
1lIM-290. For further specific inquiries, please consult the primary literature or contact the
supplier of the compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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